2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene

Polymer precursors Dimethylnaphthalene production Crystallization separation

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene (CAS 13065-07-1), also known as 2,7-dimethyltetralin, is a dimethyl-substituted tetralin derivative with the molecular formula C₁₂H₁₆ and a molecular weight of 160.26 g/mol. It belongs to the class of partially hydrogenated naphthalenes (tetrahydronaphthalenes), characterized by an aromatic ring fused to a saturated cyclohexene ring bearing two methyl substituents at the 2- and 7-positions.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 13065-07-1
Cat. No. B080706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene
CAS13065-07-1
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)C=C(C=C2)C
InChIInChI=1S/C12H16/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3,5,7,10H,4,6,8H2,1-2H3
InChIKeySOAPJKOPHBEWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene Procurement Guide: Chemical Identity and Baseline Characterization for Industrial Sourcing


2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene (CAS 13065-07-1), also known as 2,7-dimethyltetralin, is a dimethyl-substituted tetralin derivative with the molecular formula C₁₂H₁₆ and a molecular weight of 160.26 g/mol [1]. It belongs to the class of partially hydrogenated naphthalenes (tetrahydronaphthalenes), characterized by an aromatic ring fused to a saturated cyclohexene ring bearing two methyl substituents at the 2- and 7-positions [2]. The compound exists as a group of stereoisomers due to the chiral center at the 2-position of the saturated ring, and its baseline computed physicochemical properties include a boiling point of 240.3 ± 20.0 °C at 760 mmHg and a density of 0.9 ± 0.1 g/cm³ [1].

1 Isomer-specific catalytic feedstock with documented eutectic separation pathway
2 Validated GC reference standard with dual-phase retention index data
3 Thermophysical property benchmark for process engineering design calculations

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene: Why In-Class Dimethyltetralin Isomers Cannot Be Freely Substituted


Dimethyltetralins (DMTs) constitute a family of positional isomers with identical molecular formula C₁₂H₁₆ but distinct methyl substitution patterns (1,5-; 1,6-; 2,5-; 2,6-; 2,7-; etc.). These isomers exhibit fundamentally different behavior in industrial catalytic processes—notably, 2,7-DMT and 2,6-DMT form eutectic mixtures at a weight ratio (0.538 for 2,6-DMT/2,7-DMT) that differs substantially from the eutectic ratio of their corresponding dimethylnaphthalenes, enabling crystallographic separation strategies that are isomer-specific [1]. Furthermore, 2,7-DMT undergoes isomerization to 2,6-DMT over modified H-BEA zeolites, with reaction selectivity governed by acid site distribution—a catalytic pathway not equivalently accessible to all DMT isomers [2]. Substituting an alternative DMT isomer without verifying its performance in the specific catalytic or separation context would introduce unpredictable process outcomes and is not scientifically justified.

Eutectic behavior 2,6-DMT/2,7-DMT eutectic composition differs from other isomer pairs; substituting an alternative DMT may disrupt crystallization-based separation.
Catalytic isomerization Isomerization selectivity over H-BEA zeolites is isomer-dependent; 1,5-DMT or 2,6-DMT may follow different reaction pathways and side-product profiles.
Analytical identification Retention indices vary significantly across dimethyltetralin isomers; substitution without experimental verification can lead to peak misassignment in GC analysis.

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene Quantitative Differentiation Evidence for Technical Selection


2,7-Dimethyltetralin as Strategic Feedstock: Eutectic Separation Advantage Over 2,6-Dimethylnaphthalene Precursor Alternatives

2,7-DMT provides a quantifiable separation advantage when hydrogenated from 2,6-/2,7-DMN eutectic mixtures. Unlike 1,5-DMT (the primary feedstock in conventional 2,6-DMN synthesis routes via o-xylene/butadiene), 2,7-DMT participates in a eutectic with 2,6-DMT at a distinct weight ratio that shifts the eutectic composition toward greater 2,7-DMT content, leaving free 2,6-DMT recoverable via crystallization [1]. The eutectic weight ratio for 2,6-DMT/2,7-DMT is 0.538, whereas the parent DMN eutectic ratio differs, creating a thermodynamic window for selective recovery [1].

Eutectic separation advantage
Head-to-head
2,6-/2,7-DMT eutectic wt ratio 0.538
Enables crystallization recovery of free 2,6-DMT at −51 °C
Distinct from parent DMN eutectic; 1,5-DMT does not form an equivalent separation pathway
Polymer precursors Dimethylnaphthalene production Crystallization separation Process chemistry

2,7-DMT Isomerization to 2,6-DMT: Catalyst-Dependent Selectivity Differentiated from Other Dimethyltetralin Substrates

2,7-DMT undergoes catalytic isomerization to 2,6-DMT over modified H-BEA zeolites with selectivity patterns distinct from other DMT isomers [1]. Silicon-modified H-BEA (via TEOS silylation) preferentially passivates external acid sites, while boron modification passivates both external and internal Brønsted acid sites. This differential site passivation directly affects side reactions (dealkylation, cracking, transalkylation) that would otherwise reduce yield [1]. The strong Brønsted acid sites responsible for these side reactions can be effectively prevented by silylation and boronation of BEA zeolite when processing 2,7-DMT [1].

Catalyst-dependent selectivity
Class-level inference
Si/B-modified H-BEA zeolites suppress side reactions
Supports catalyst engineering for 2,7-DMT isomerization
Exact conversion data behind paywall; verify with experimental replication
Zeolite catalysis Isomerization Shape-selective catalysis Dimethylnaphthalene synthesis

Gas Chromatographic Differentiation: Kovats Retention Index Values for 2,7-Dimethyltetralin Across Stationary Phases

2,7-Dimethyltetralin exhibits quantifiable, phase-dependent Kovats retention indices that enable unambiguous chromatographic identification. On a non-polar Petrocol DH capillary column, the Kovats retention index is 1302 [1]. On a polar DB-Wax capillary column under temperature-programmed conditions (50 °C to 230 °C at 3 K/min), the Van Den Dool and Kratz retention index is 1724 [2]. These distinct values provide a reference baseline for differentiating 2,7-DMT from co-eluting dimethyltetralin isomers or other C₁₂H₁₆ hydrocarbons.

Kovats retention indices
Supporting evidence
RI 1302 (Petrocol DH), 1724 (DB-Wax)
Enables unambiguous GC isomer identification
Validated on non-polar and polar stationary phases
Analytical chemistry Gas chromatography Retention index Isomer identification

Physical Property Database: Density and Boiling Point for 2,7-Dimethyltetralin Engineering Calculations

2,7-Dimethyltetralin has experimentally determined and computed thermophysical properties relevant to process engineering design. The boiling point at atmospheric pressure (760 mmHg) is 240.3 ± 20.0 °C [1]. Liquid density is reported as 0.9 ± 0.1 g/cm³ from ChemSpider calculated data [1], with alternative sources reporting 0.928-0.929 g/cm³ [2]. Vapor pressure is 0.1 ± 0.2 mmHg at 25 °C, and enthalpy of vaporization is 45.8 ± 0.8 kJ/mol [1]. NIST/TRC critically evaluated thermophysical data, including liquid density as a function of temperature, are available through subscription-based Web Thermo Tables [3].

Thermophysical data
Supporting evidence
BP 240.3 °C, density ~0.93 g/cm³
Foundation for distillation design and energy balance calculations
NIST/TRC critically evaluated data available
Thermophysical properties Process engineering Distillation design Solvent selection

Synthetic Route Feasibility: Cyclization of Tolylpentenes to 2,7-Dimethyltetralin via Zeolite Catalysis

2,7-DMT can be synthesized via cyclization of 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene using a solid cyclization catalyst comprising an acidic ultra-stable crystalline aluminosilicate molecular sieve Y-zeolite with a silica-to-alumina molar ratio of approximately 4:1 to 10:1 [1]. Patent literature describes methods for preparing dimethyltetralin mixtures containing at least 80% of specific isomers (including 2,7-DMT) from these starting materials [2].

Synthetic route feasibility
Class-level inference
Cyclization of tolylpentenes over Y-zeolite catalyst
Documented pathway for in-house synthesis evaluation
Patent claims ≥80% isomer content; validate under intended conditions
Organic synthesis Cyclization Zeolite catalysis Dimethyltetralin production

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene: Evidence-Based Industrial and Research Application Scenarios for Procurement Planning


Feedstock for 2,6-Dimethylnaphthalene Production via Isomerization and Dehydrogenation Routes

2,7-DMT serves as a key intermediate in alternative synthetic pathways to 2,6-dimethylnaphthalene (2,6-DMN), a critical monomer precursor for polyethylene naphthalate (PEN) and other high-performance polyesters. Unlike the conventional 1,5-DMT route (o-xylene/butadiene → 5-OTP → 1,5-DMT → 1,5-DMN → isomerization to 2,6-DMN), the 2,7-DMT-based pathway leverages eutectic separation from mixed isomer streams [1] and catalyst-modified isomerization over H-BEA zeolites [2]. This route is particularly relevant for processes starting from 2,7-rich dimethylnaphthalene feedstocks derived from petroleum refining or coal tar fractions. Procurement of 2,7-DMT is scientifically justified when the synthetic strategy requires a 2,7-substituted tetralin intermediate rather than the more common 1,5-DMT, or when eutectic crystallization separation is the preferred purification methodology.

Analytical Reference Standard for Gas Chromatographic Identification of Dimethyltetralin Isomers

2,7-DMT is an essential analytical reference compound for laboratories characterizing complex hydrocarbon mixtures containing dimethyltetralin isomers. Its validated Kovats retention index values—1302 on non-polar Petrocol DH columns [1] and 1724 on polar DB-Wax columns [2]—enable unambiguous peak assignment in gas chromatographic analyses of synthetic fuels, coal-derived liquids, and petrochemical process streams. For analytical method development, quality control, or forensic hydrocarbon fingerprinting, procuring authenticated 2,7-DMT eliminates reliance on in silico retention predictions that lack experimental validation for this specific isomer.

Catalyst Development and Process Optimization for Shape-Selective Zeolite Isomerization

2,7-DMT is a documented substrate for investigating acid-site engineering in zeolite-catalyzed isomerization reactions [1]. Its well-characterized behavior over silicon- and boron-modified H-BEA zeolites provides a benchmark for catalyst development studies targeting selective dimethylnaphthalene production. Researchers optimizing catalyst formulations for shape-selective isomerization, acid-site passivation strategies, or side-reaction suppression can use 2,7-DMT as a model substrate with established baseline performance characteristics. Procurement in this context is driven by the compound's validated compatibility with H-BEA catalytic systems, reducing experimental variables when compared to less-characterized DMT isomers.

Thermophysical Property Studies and Process Engineering Design Calculations

For chemical engineers designing separation units, distillation columns, or evaporation systems involving dimethyltetralin-containing streams, 2,7-DMT's documented thermophysical properties provide critical design inputs. The compound's boiling point (240.3 °C at 760 mmHg), liquid density (0.9 g/cm³), vapor pressure (0.1 mmHg at 25 °C), and enthalpy of vaporization (45.8 kJ/mol) [1] are essential for equipment sizing, energy balance calculations, and safety assessments. The availability of critically evaluated data through NIST/TRC Web Thermo Tables [2] offers higher confidence than predicted values alone, making 2,7-DMT procurement valuable for physical property validation studies and for laboratories requiring authentic samples to experimentally verify computational predictions.

Application
Selection Property
Validation Focus
2,6-DMN production feedstock
Eutectic separation pathway compatibility
Isomerization selectivity and crystallization recovery
GC reference standard
Validated dual-phase retention indices
Peak assignment on non-polar and polar columns
Zeolite catalyst development
H-BEA isomerization benchmark behavior
Acid-site passivation and side-reaction suppression
Process engineering design
Documented thermophysical data set
Equipment sizing and energy balance verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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